
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- is not yet fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- has been found to have various biochemical and physiological effects. Studies have shown that it can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- in lab experiments is its potent activity against cancer cells, bacteria, and fungi. Furthermore, it is relatively easy to synthesize and purify, making it a cost-effective option. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)-. One potential direction is the development of new derivatives with improved potency and selectivity against cancer cells, bacteria, and fungi. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and identify potential molecular targets. Furthermore, the potential applications of this compound in materials science, such as the development of new polymers and coatings, should also be explored.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- involves the reaction of 5-fluoro-1-(tetrahydro-2-thienyl)-1H-pyrimidine-2,4-dione with an appropriate reagent. One of the most commonly used methods for synthesizing this compound is the reaction of 5-fluoro-1-(tetrahydro-2-thienyl)-1H-pyrimidine-2,4-dione with thionyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that it exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Furthermore, it has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-fluoro-1-(thiolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFCSKGIXYEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)N2C=C(C(=O)NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- | |
CAS RN |
68321-44-8 |
Source


|
| Record name | 1-(2'-Tetrahydrothienyl) 5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068321448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC306905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

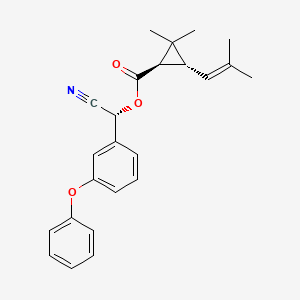
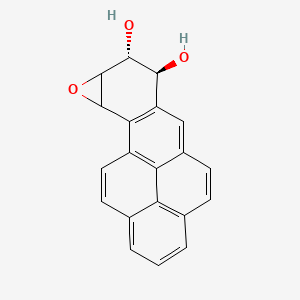

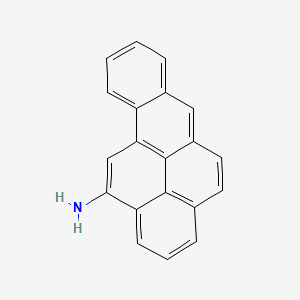
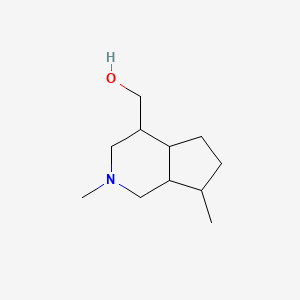

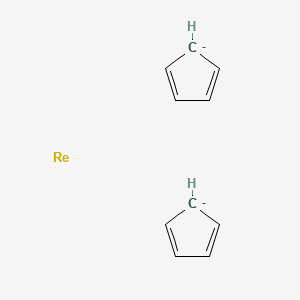



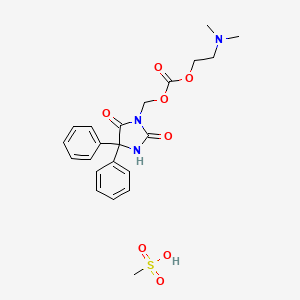

![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)